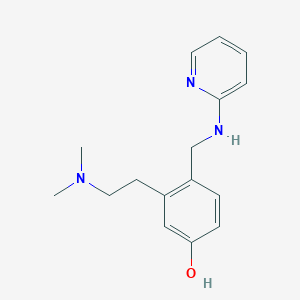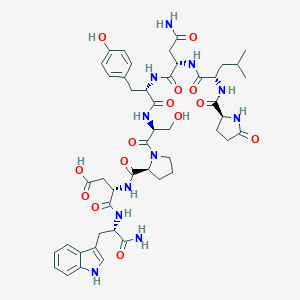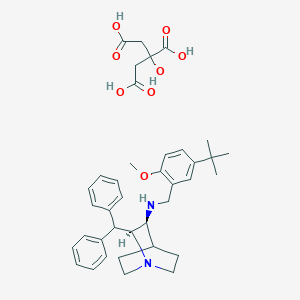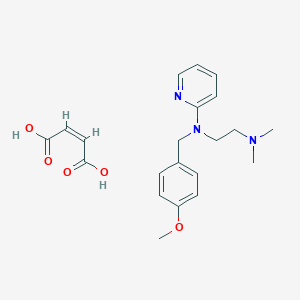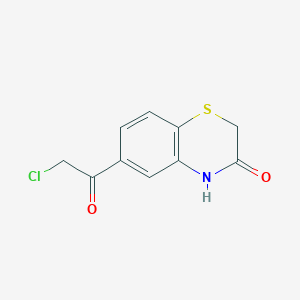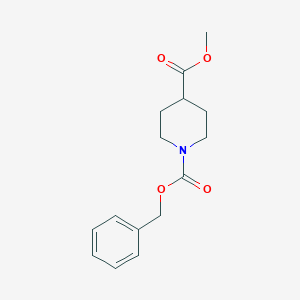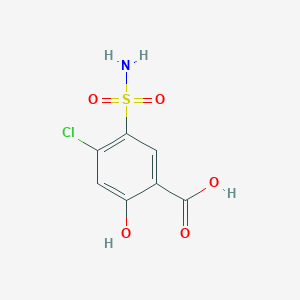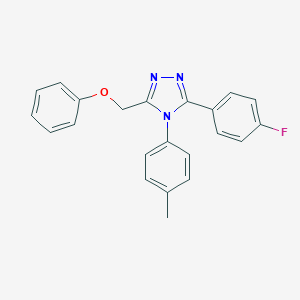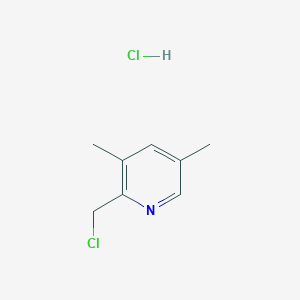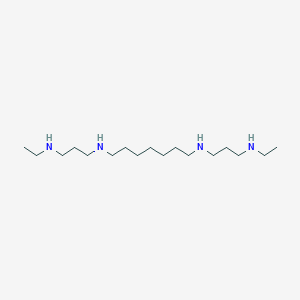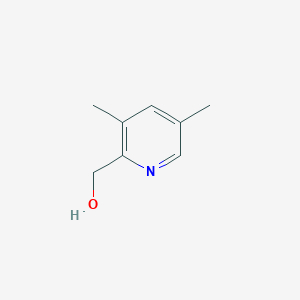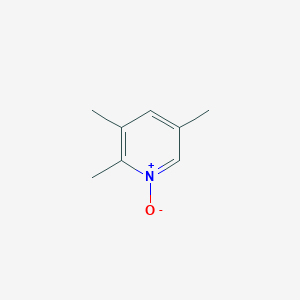![molecular formula C8H14O3 B139208 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane CAS No. 129976-73-4](/img/structure/B139208.png)
1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a bicyclic compound that contains an oxygen bridge between two carbon atoms, making it a heterocyclic compound. This compound is of great interest to researchers due to its ability to selectively damage dopaminergic neurons, which are the cells that produce dopamine in the brain. This property has led to the use of MPTP as a model compound for studying Parkinson's disease.
Wirkmechanismus
1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane is selectively taken up by dopaminergic neurons in the brain, where it is metabolized to its active form, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase-B (MAO-B). MPP+ is a potent inhibitor of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons.
Biochemical and Physiological Effects
The selective death of dopaminergic neurons caused by 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane leads to a decrease in dopamine production in the brain. This decrease in dopamine production is responsible for the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane has also been shown to cause non-motor symptoms of Parkinson's disease, such as cognitive impairment and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane has several advantages as a model compound for studying Parkinson's disease. It selectively damages dopaminergic neurons, leading to a decrease in dopamine production, which is the hallmark of Parkinson's disease. This property makes it an ideal model compound for studying the disease. However, 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane has several limitations as a model compound. It is a synthetic compound and does not occur naturally in the body, which limits its relevance to the disease. Additionally, 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane only causes a partial loss of dopaminergic neurons, which may not accurately reflect the complete loss of neurons seen in Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane. One area of research is the development of new compounds that selectively target dopaminergic neurons, without the toxic effects of 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane. Another area of research is the use of 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane as a model compound for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, research is needed to better understand the non-motor symptoms of Parkinson's disease caused by 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane, such as cognitive impairment and depression.
Synthesemethoden
1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane) with isobutyraldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, which results in the formation of 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane has been extensively studied for its scientific research applications, particularly in the field of Parkinson's disease research. 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane selectively damages dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine production. This property has led to the use of 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane as a model compound for studying Parkinson's disease.
Eigenschaften
CAS-Nummer |
129976-73-4 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14O3/c1-6(2)8-5-4-7(3,9-8)10-11-8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
SZPVZQBLGJJGLX-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCC(O1)(OO2)C |
Kanonische SMILES |
CC(C)C12CCC(O1)(OO2)C |
Synonyme |
2,3,7-Trioxabicyclo[2.2.1]heptane,1-methyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



